The synthetic route to Tromantadine, as documented in foundational literature and patents, involves the reaction of an adamantane derivative with a functionalized side chain [1] [2] [3].
The diagram below visualizes the two-step synthesis workflow based on the referenced procedure:
Recent research highlights methodological advances for adamantane derivatives, noting that higher yields (up to 94%) of amidation reactions can be achieved under milder conditions and at room temperature [4]. This suggests potential for optimizing the final amidation step in this compound synthesis.
The table below summarizes key data for this compound, essential for research and development:
| Property | Value / Description |
|---|---|
| CAS Number | 53783-83-8 [3] |
| Molecular Formula | C₁₆H₂₈N₂O₂ [3] |
| Molecular Weight | 280.406 g/mol [3] |
| Density | 1.09 g/cm³ [3] |
| Boiling Point | 434.5 °C at 760 mmHg [3] |
| Flash Point | 216.6 °C [3] |
| Primary Biological Activity | Inhibitor of Herpes Simplex Virus (HSV) [5] [3] |
| Mechanism of Action | Inhibits a late step in HSV-1 replication; likely affects a cellular process like glycoprotein processing, preventing syncytium formation [5]. |
| Related Adamantane Drugs | Amantadine (Antiviral, Parkinson's), Memantine (Alzheimer's), Vildagliptin (Diabetes) [4]. |
A global market report indicates that analysis of this compound covers manufacturing methods, relevant patents, and regional market trends from 2019 to 2024, with forecasts to 2029 [6]. This type of report typically addresses the commercial and technical manufacturing landscape.
A key challenge in formulating this compound is its low water solubility, which reduces bioavailability. One patent addresses this by preparing salts (e.g., using the amino group) to enhance water solubility, enabling the development of an injectable formulation for intravenous administration [2].
While complete detailed protocols are found in the primary literature, here is a summary of a cell-based assay used to determine this compound's antiviral activity [3]:
The following table consolidates the core chemical and application information for this compound, based on the search results.
| Property | Description |
|---|---|
| Generic Name | This compound (as this compound Hydrochloride) [1] [2] |
| Chemical Formula | C({16})H({28})N({2})O({2}) [1] |
| Standard IUPAC Name | N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide [1] |
| Molecular Weight | 280.412 g/mol [1] |
| Drug Class | Antiviral agent; Synthetic derivative of adamantane [3] [2] |
| Primary Indications | Herpes simplex virus (HSV) infections of the skin and mucous membranes (e.g., cold sores); Herpes zoster (shingles) [4] [2] |
| Common Dosage Form | Topical gel (1%) [4] |
| Mechanism of Action | Inhibits early-stage viral replication by interfering with viral entry into host cells; also inhibits a late step in replication, likely affecting viral glycoprotein processing or assembly [5] [6] [2] |
| Known ADME Insights | • Administration: Designed for topical application to minimize systemic exposure [2]. • Protein Binding & Metabolism: Specific data "Not Available" in drug databases [1]. |
Since specific data is limited, here is a logical workflow and methodologies derived from standard nonclinical and clinical practices that can be applied to characterize this compound's ADME profile [7].
Proposed workflow for characterizing this compound ADME, from nonclinical models to clinical data integration.
| Aspect of Interaction | Experimental Findings | Biological Significance & Proposed Mechanism |
|---|---|---|
| Membrane Phase Behavior | Raises the bilayer-to-hexagonal (HII) phase transition temperature of phosphatidylethanolamines (PE) [1]. | Stabilizes the bilayer phase. Prevents the transition to non-bilayer structures, making the membrane less prone to fusion [1]. |
| Impact on Membrane Order | Increases order parameters in spin-labeling experiments with red cell membranes, indicating a reduction in fluidity [2]. | Enhances membrane stability. A more ordered and rigid membrane structure can act as a barrier to viral fusion events [2]. |
| Comparison to Amantadine | Less disruptive to phospholipid packing than amantadine [1]. Tromantadine stabilizes membranes, while amantadine has a disordering effect [1] [2]. | The balance of hydrophobic and hydrophilic group sizes in this compound is more favorable for bilayer stabilization and fusion inhibition [1]. |
| Overall Antiviral Mechanism | Inhibits viral-induced cell-cell fusion; similar action to cyclosporin A [1]. | Prevents infection by viruses like Herpes Simplex, which rely on fusion with the host plasma membrane, by creating a less fusogenic membrane environment [1]. |
The following diagram illustrates the conceptual mechanism by which this compound inhibits viral fusion, based on the experimental findings.
This conceptual model shows how this compound stabilizes the lipid bilayer to inhibit viral fusion. In a normal membrane, certain stressors can induce a transition to the hexagonal (HII) phase, which is a fusogenic state that facilitates viral entry. This compound prevents this transition, thereby blocking the fusion process [1].
Understanding this compound is often aided by comparing it to its relative, amantadine.
The table below summarizes the key antiviral actions of tromantadine against Herpes Simplex Virus.
| Action | Stage of Viral Life Cycle | Functional Outcome | Supporting Evidence |
|---|---|---|---|
| Inhibition of Viral Fusion & Entry [1] [2] | Early (Pre-entry) | Prevents virus from releasing genetic material into host cell; blocks infection before it starts. [1] [2] | Dependent on viral inoculum size; most effective when added at time of infection. [3] |
| Alteration of Host Cell Membrane [1] | Early (Pre-entry) | Creates unfavorable environment for viral entry; fluidity/permeability changes inhibit fusion. [1] | Not specified in available sources. |
| Inhibition of a Late Replication Step [4] [3] | Late (Post-penetration) | Inhibits syncytium formation and virus production; blocks assembly/release of new viral particles. [4] [3] | Inhibits HSV-1 induced syncytium formation and virion synthesis even when added 4 hours post-infection. [4] [3] |
| Interference with Glycoprotein Processing [4] | Late (Assembly) | Blocks a cellular process critical for fusion protein expression on cell surface; inhibits cell-to-cell spread. [2] [4] | Viral glycoproteins gB, gC, and gD are synthesized but their functional processing is impaired. [4] |
This multi-faceted mechanism, targeting both the virus and the host cell, underpins this compound's utility as a topical antiviral agent for herpes simplex infections [1] [2].
Key experimental approaches used to elucidate this compound's mechanism are outlined below. These methodologies provide a framework for studying viral fusion inhibitors.
This compound's clinical application and known interactions are important for a complete picture.
While the core mechanisms are established, some details remain unclear. The search results do not provide information on the exact molecular target on the viral envelope or host membrane. Furthermore, the structural basis of this compound's interaction with viral glycoproteins or host factors is not fully elucidated. The most recent primary research data identified in the search results is from 1990 [4], indicating a need for modern molecular studies to refine our understanding.
Tromantadine is an early adamantane-derived antiviral drug, structurally related to amantadine and rimantadine. Its known mechanism is understood to build upon and extend beyond that of its predecessors [1].
The following diagram illustrates the proposed stages of viral entry that this compound is believed to inhibit, based on its described mechanisms.
The understanding of this compound's action is based on classic virology techniques. The table below summarizes a key experimental approach used for related adamantanes, which informs the proposed uncoating inhibition mechanism for this compound.
| Experimental Approach | Key Methodology | Relevant Finding |
|---|---|---|
| Radioisotope-Based Uncoating Assay (for rimantadine, a related compound) [2] | Infect cells with ³²P-labeled virus in the presence of RNase. Measure the loss of acid-precipitable radioactivity over time, which indicates uncoating (release of viral RNA). | Rimantadine (50 µg/ml) treated cells showed only a 10% reduction in acid-precipitable radioactivity vs. ~50% in untreated controls, indicating inhibition of viral uncoating [2]. |
For your ongoing research and drug development work, the following points may be valuable:
The adamantane moiety is a key structural feature in several approved drugs. The table below summarizes the core information on these compounds, including this compound [1] [2].
| Drug Name | Core Structure / Key Feature | Primary Indications | Mechanism of Action (if known) |
|---|---|---|---|
| This compound [1] [3] [2] | Adamantane derivative with a side chain containing a dimethylaminoethoxy group [3] | Herpes simplex virus (skin infections) [1] [2]; New Indication: Anti-tumor applications (patented) [3] | Antiviral: Believed to act on the viral host cell (e.g., inhibiting viral penetration) [2]. Antitumor: Mechanism under investigation [3]. |
| Amantadine [1] [2] | Primary amine with a C10H15 alkyl residue (adamantane) [1] | Influenza A; Parkinson's disease [1] [2] | Antiviral: Blocks the M2 ion channel of Influenza A [1]. Neurological: Likely involves NMDA receptor antagonism [2]. |
| Rimantadine [1] [2] | Alpha-methyl derivative of amantadine [1] | Influenza A [1] [2] | Similar to amantadine (M2 ion channel blockade) [1]. |
| Memantine [1] [2] | 1-Amino-3,5-dimethyladamantane [1] | Alzheimer's disease [1] [2] | Non-competitive NMDA receptor antagonist [1]. |
| Adapalene [1] [2] | Adamantyl retinoid (naphthoic acid derivative) [1] | Acne [1] [2] | Retinoid activity, modulates cell differentiation and keratinization [1]. |
| Saxagliptin / Vildagliptin [1] [2] | Dipeptidyl peptidase-4 (DPP-4) inhibitors containing adamantane [1] | Type 2 Diabetes [1] [2] | Inhibits the DPP-4 enzyme, increasing incretin levels [1]. |
Recent research on adamantane derivatives focuses on expanding their therapeutic potential. Key areas relevant to your query include:
While detailed proprietary protocols are not public, the literature reveals common methodological approaches and important technical challenges.
Synthesis Workflow The synthesis of novel adamantane derivatives often follows a multi-step conjugation strategy, as illustrated by the synthesis of adamantane-thiazole hybrids [4]. The general workflow for creating such compounds can be summarized as follows:
Key Technical Challenges
For researchers and drug development professionals, the following points are worth noting:
| Aspect | Details |
|---|---|
| Drug Class | Adamantane derivative antiviral drug [1] [2]. |
| Primary Indication | Treatment of infections caused by the Herpes simplex virus (HSV), marketed for herpes zoster and simplex [2] [3]. |
| Mechanism of Action | Multifaceted: inhibits viral fusion with host cell membrane; alters host membrane properties (fluidity/permeability); immunomodulatory (enhances macrophage/NK cell activity); anti-inflammatory (reduces pro-inflammatory cytokines) [2]. |
| Metabolism | Not extensively metabolized. Majority excreted unchanged in urine. Identified metabolites include amantadine and 1-adamantyl-(2-hydroxy)acetamide. Minor pathways: demethylation of dimethylamino group and oxidative deamination [4]. |
The following diagram illustrates the established multi-target mechanism of action of Tromantadine:
This compound's multi-target mechanism against herpesviruses.
The search results lack detailed experimental protocols and quantitative data crucial for a non-clinical safety profile. Key information for researchers is missing:
| Experimental Aspect | Dosage / Concentration | Observed Effect |
|---|---|---|
| Cell Toxicity & Tolerance | Up to 2 mg per 2 × 10⁶ cells (Vero & HEp-2) [1] [2] | Little change in cell morphology over 24- to 96-hour incubation periods [1]. |
| Reduction of Cytopathic Effect | 10 - 50 µg [1] [2] | Reduced HSV-induced cytopathic effect [1]. |
| Inhibition of Virus Production | 100 - 500 µg [1] [2] | Inhibited cytopathic effect and reduced virus production [1]. |
| Complete Viral Inhibition | 500 µg - 1 mg [1] [2] | Complete inhibition of virus production was observed [1]. |
| Inhibition of Syncytium Formation | > 25 µg/mL [3] | Inhibition of HSV-1 induced syncytium formation in VERO cells [3]. |
Tromantadine's antiviral activity stems from its interference at multiple points in the HSV-1 replication cycle.
Early Event Inhibition: When added at the time of infection or shortly after, this compound inhibits an early step that occurs before viral macromolecular synthesis [1] [4]. This early action is associated with the impairment of viral penetration and uncoating [5]. Research suggests this compound changes host cell glycoproteins, impeding virus absorption and preventing the virion from shedding its capsid [5].
Late Event Inhibition: Even when added post-penetration (e.g., 4 hours after infection), this compound remains effective [1]. It inhibits a late step, such as viral assembly, release, or the cell-to-cell spread of the virus [1] [3]. This compound inhibits HSV-1-induced syncytium formation, a process that relies on membrane fusion [3]. It likely disrupts a cellular process critical for the proper processing or expression of viral glycoproteins on the cell surface, thereby preventing fusion [3]. This compound stabilizes the phospholipid bilayer of host cell membranes, making them more resistant to the membrane fusion events that herpesviruses use to enter cells and spread [6].
The following diagram illustrates the two primary stages of the HSV-1 replication cycle that this compound inhibits.
This compound inhibits both early and late stages of HSV-1 replication.
The primary data on this compound are derived from in vitro studies using specific cell lines and viral strains. Key methodological details are as follows.
Tromantadine hydrochloride is an antiviral medication primarily used for the treatment of infections caused by Herpes Simplex Virus (HSV-1 and HSV-2). As a derivative of adamantane, this compound exhibits a multimodal mechanism of action that distinguishes it from other antiviral compounds. Unlike simpler antiviral agents that target a single stage of viral replication, this compound interferes with both early and late events in the HSV replication cycle [1] [2]. This comprehensive activity profile makes it particularly valuable for research and development purposes, especially when studying viral entry and maturation processes.
The compound's primary mechanism involves disruption of viral penetration and fusion with host cell membranes, thereby preventing the initial stages of infection. Additionally, this compound alters the fluidity and permeability of host cell membranes, creating an unfavorable environment for viral entry [1]. Beyond these direct antiviral effects, this compound demonstrates immunomodulatory properties by enhancing the activity of immune cells such as macrophages and natural killer cells, while also reducing the production of pro-inflammatory cytokines associated with viral infection symptoms [1]. Recent studies have also identified its inhibition of a late-stage cellular process required for syncytium formation, potentially involving glycoprotein processing that occurs after fusion protein synthesis but before its surface expression [3].
Table 1: Key Characteristics of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Adamantane derivative | Provides rigid hydrocarbon structure that influences membrane interactions |
| Primary Mechanism | Inhibition of viral penetration and fusion | Useful for studying viral entry mechanisms |
| Secondary Effects | Host cell membrane modification, immunomodulation | Enables research on host-virus interactions |
| HSV Replication Stage | Early (penetration) and late (assembly/maturation) | Allows investigation of multiple viral lifecycle stages |
| Cellular Targets | Viral glycoproteins, host membrane properties | Valuable for membrane biology studies |
The CPE reduction assay serves as a primary screening method for evaluating this compound's antiviral efficacy. This assay quantifies the compound's ability to protect cells from virus-induced morphological changes, providing a comprehensive measure of antiviral activity that encompasses both direct viral inhibition and cellular protection effects [2] [4].
Figure 1: Experimental workflow for the Cytopathic Effect (CPE) Reduction Assay
Cell Seeding: Seed Vero 76 cells in 96-well tissue culture plates at a density of (2 \times 10^4) cells per well in 100 µL complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator until approximately 80% confluent [4].
Compound Preparation: Prepare serial dilutions of this compound in maintenance medium (EMEM with 2% FBS) to cover a concentration range of 10-500 µg/mL. Include acyclovir controls (typically 1-100 µM) and vehicle controls (DMSO concentration not exceeding 0.1%) [2].
Virus Infection and Treatment: Remove growth medium and infect cells with HSV-1 at a multiplicity of infection (MOI) of 0.01-0.1 in 50 µL maintenance medium. For mock-infected controls, use maintenance medium without virus. Immediately add 50 µL of compound dilutions to appropriate wells. Include the following controls:
Incubation and Staining: Incubate plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE (≥80%) is observed in virus controls. For endpoint determination:
Data Acquisition: For crystal violet staining, add 100 µL methanol to each well to solubilize the stain. Measure absorbance at 570 nm using a microplate reader. For MTT, measure absorbance at 595 nm [2] [4].
These assays evaluate this compound's effects on viral progeny production and provide insights into its mechanism of action through time-of-addition studies [2] [3].
Infection and Treatment: Seed Vero cells in 24-well plates ((1 \times 10^5) cells/well) and incubate overnight. Infect with HSV-1 at MOI of 0.1 and add this compound at concentrations ranging from 10-500 µg/mL immediately after infection [2].
Incubation and Harvest: Incubate for 24 hours at 37°C. Freeze-thaw cultures three times to release cell-associated virus. Clarify supernatants by centrifugation at 2000 × g for 10 minutes [2].
Virus Titration: Perform 10-fold serial dilutions of harvested virus in maintenance medium. Add diluted virus to fresh Vero cell monolayers in 96-well plates (for TCID₅₀) or 6-well plates (for plaque assay). For plaque assays, overlay with EMEM containing 1% methylcellulose after 1-hour adsorption. Incubate for 48-72 hours, then fix and stain with crystal violet [2].
Calculation: Count plaques and calculate percentage reduction in viral yield compared to virus controls: % Reduction = [1 - (Titerₜᵣₑₐₜₑd/Titerᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 [2]
This protocol determines which stage of the viral replication cycle is most sensitive to this compound inhibition [2] [3].
Experimental Setup: Seed Vero cells in 24-well plates as described above. Infect with HSV-1 at MOI of 0.1. Add this compound (100 µg/mL) at different time points relative to infection:
Sample Processing: For all time points, harvest supernatants and cells at 24 hours post-infection. Titrate virus yields using plaque assay as described in section 3.1 [2].
Data Interpretation: Compare viral yields across time points to identify the most sensitive phase of the replication cycle. This compound typically shows maximal inhibition when added early in the replication cycle (0-4 hours post-infection) [2] [3].
Table 2: Expected Results for this compound in Various Anti-HSV Assays
| Assay Type | Key Parameter | Expected Outcome with this compound | Significance |
|---|---|---|---|
| CPE Reduction | IC₅₀ | 25-100 µg/mL [2] [3] | Measures overall antiviral protection |
| Viral Yield Reduction | % Reduction at 100 µg/mL | 70-90% [2] | Quantifies effect on virus production |
| Time-of-Addition | Most sensitive phase | 0-4 hours post-infection [2] | Identifies mechanism timing |
| Syncytium Inhibition | Minimum inhibitory concentration | >25 µg/mL [3] | Tests effect on cell-cell spread |
This compound inhibits HSV-induced syncytium formation, providing insights into its effects on viral cell-to-cell spread [3].
Cell Preparation: Seed Vero cells in 24-well plates and grow to 80-90% confluence.
Infection and Treatment: Infect cells with HSV-1 syncytial strain (e.g., HSV-1 GC+) at low MOI (0.01 PFU/cell) to induce syncytium formation. Add this compound at concentrations from 25-200 µg/mL immediately after infection [3].
Incubation and Monitoring: Incubate cells for 24-48 hours and examine regularly for syncytium formation using phase-contrast microscopy. Syncytia appear as large, multinucleated cells resulting from fusion of infected cells with neighboring cells.
Quantification: Count syncytia in multiple fields (at least 10 fields per well) and calculate percentage inhibition compared to infected, untreated controls: % Inhibition = [1 - (Syncytiaₜᵣₑₐₜₑd/Syncytiaᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 [3]
This assay specifically evaluates this compound's effect on the initial stages of viral entry [1] [3].
Cell Pre-treatment: Seed Vero cells in 96-well plates. Add this compound (10-200 µg/mL) to cells and incubate for 2 hours at 37°C before infection.
Virus Binding: Chill plates to 4°C to synchronize infection. Add HSV-1 (MOI of 1-5) and incubate for 2 hours at 4°C to allow virus binding but not entry.
Virus Entry: Shift plates to 37°C for 15 minutes to initiate synchronous entry. Remove unbound virus by washing with cold PBS.
Detection of Entry: Quantify viral entry using either method:
Figure 2: Comprehensive mechanism of this compound's anti-HSV activity across the viral replication cycle
CPE Reduction Data Analysis: Calculate percentage protection for each concentration: % Protection = [(ODₜᵣₑₐₜₑd - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)/(ODcₑₗₗ cₒₙₜᵣₒₗ - ODᵥᵢᵣᵤₛ cₒₙₜᵣₒₗ)] × 100 Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) [2] [4].
Selectivity Index (SI) Determination: Calculate the selectivity index as: SI = CC₅₀/IC₅₀ where CC₅₀ is the concentration causing 50% reduction in cell viability, and IC₅₀ is the concentration causing 50% inhibition of viral CPE. A selectivity index >3 is generally considered indicative of specific antiviral activity [2].
MTT Assay Protocol: Seed Vero cells in 96-well plates as described in section 2.2. Add this compound at the same concentrations used in antiviral assays. Incubate for 72 hours at 37°C. Add MTT solution (0.5 mg/mL final concentration) and incubate for 3-4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm [2].
Calculation of CC₅₀: Calculate percentage viability for each concentration: % Viability = (ODₜᵣₑₐₜₑd/ODᵥₑₕᵢcₗₑ cₒₙₜᵣₒₗ) × 100 Determine CC₅₀ using non-linear regression analysis as described above [2].
These application notes provide comprehensive protocols for evaluating this compound's anti-HSV activity in vitro. The multimodal mechanism of this compound, affecting both early viral entry and late replication events, makes it particularly valuable for researchers studying HSV biology and antiviral mechanisms. The protocols outlined here enable systematic investigation of its effects on viral replication, spread, and specific stages of the viral life cycle. When properly implemented, these assays yield reproducible data on this compound's potency and selectivity, contributing to antiviral drug development and virology research.
Tromantadine (N-1-adamantyl-N-[2-(dimethylamino)ethoxy]acetamide hydrochloride) is an antiviral compound with demonstrated activity against Herpes Simplex Virus type 1 (HSV-1). Unlike its relative amantadine (used against influenza), this compound exhibits a distinct dual mechanism targeting both early and late stages of herpesvirus replication [1] [2]. Its primary antiviral action stems from disrupting viral fusion events and subsequent processing of viral glycoproteins necessary for cell-cell fusion and syncytium formation [3] [4].
The compound's rigid adamantane cage and hydrophilic side chain create a unique molecular structure that interacts with cellular membranes. Research indicates this compound stabilizes the bilayer phase of phospholipid membranes, raising the bilayer-to-hexagonal phase transition temperature of phosphatidylethanolamines. This membrane-stabilizing property inhibits the fusion of viral envelopes with host cell plasma membranes—a critical infection step for viruses like herpes simplex [4] [5].
Table 1: Summary of this compound's Antiviral Efficacy Against HSV-1 In Vitro
| Experimental Parameter | Result / Concentration | Cell Lines | Reference |
|---|---|---|---|
| Cytopathic Effect Reduction | 10 - 50 µg/mL | Vero, HEp-2 | [2] |
| Virus Production Reduction | 100 - 500 µg/mL | Vero, HEp-2 | [2] |
| Complete Virus Inhibition | 500 µg/mL - 1 mg/mL | Vero, HEp-2 | [2] |
| Syncytium Formation Inhibition | >25 µg/mL | Vero | [3] |
| Cellular Toxicity Threshold | Up to 2 mg/2×10⁶ cells (96 hrs) | Vero, HEp-2 | [2] |
Table 2: this compound's Effects on Specific Viral Replication Stages
| Targeted Process | Experimental Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Viral Entry Fusion | Raises bilayer-hexagonal transition temperature of phospholipids | Membrane stabilization preventing viral envelope fusion | [4] [5] |
| Late Replication Events | Inhibits syncytium formation even after viral penetration | Disruption of glycoprotein processing or trafficking | [3] |
| Viral Glycoprotein Expression | gB, gC, gD synthesized and detected on cell surface | Post-synthetic processing blockade before surface expression | [3] |
| Time-Dependent Inhibition | Effective when added at time of infection or 4h post-infection | Dual early (pre-synthesis) and late (assembly/release) inhibition | [2] |
Purpose: To quantify this compound inhibition of HSV-1-induced cell-cell fusion.
Materials:
Procedure:
Notes: The extent of inhibition is dependent on multiplicity of infection and cell type. This compound acts additively with neutralizing antibody in blocking virus spread [3].
Purpose: To assess this compound effect on phospholipid phase transition behavior.
Materials:
Procedure:
Notes: this compound raises the bilayer to hexagonal phase transition temperature, indicating membrane stabilization, and is less disruptive to phospholipid packing than amantadine [4] [5].
Purpose: To determine which stage of viral replication is inhibited by this compound.
Materials:
Procedure:
Notes: this compound shows significant inhibition even when added 4 hours post-infection, indicating activity against late replication events [2].
The following diagram illustrates this compound's dual mechanism of action against HSV-1 replication and the experimental workflow for studying its effects:
This compound is a synthetic antiviral compound derived from adamantane that has demonstrated significant activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2). As a derivative of amantadine, this compound incorporates an additional side chain that enhances its antiviral efficacy and alters its mechanism of action compared to its parent compound. The compound has been utilized clinically in various formulations, primarily for topical application in herpes infections, with brand names including Viru-Merz in several European countries [1] [2]. Despite its known antiviral properties, comprehensive cytotoxicity profiling remains essential for both basic research and therapeutic development, particularly as researchers explore potential new applications for this established compound.
The adamantane moiety represents a privileged structure in medicinal chemistry, contributing to enhanced membrane permeability and metabolic stability through its rigid, lipophilic cage-like structure [1] [3]. This molecular characteristic is particularly valuable for compounds targeting intracellular pathogens but simultaneously necessitates careful evaluation of potential cellular toxicity. Recent research has expanded beyond this compound's original antiviral indications to explore structure-activity relationships of novel adamantane derivatives, highlighting the continued importance of robust cytotoxicity assessment protocols [4] [5]. This document provides detailed methodologies and application notes for evaluating this compound cytotoxicity in cell culture systems, supporting both safety assessment and mechanism of action studies.
This compound is chemically identified as N-(1-adamantyl)-1-ethylamino-2-propanol and features the characteristic tricyclo[3.3.1.1³,⁷]decane structure common to adamantane derivatives. The compound exhibits high lipophilicity (calculated logP ≈ 2.8-3.5) due to its hydrocarbon cage structure, which significantly influences its cellular uptake and distribution characteristics. This lipophilic nature enables this compound to efficiently penetrate cellular membranes, including the plasma membrane and various intracellular membranes, potentially leading to interactions with multiple cellular components [1]. The compound demonstrates good stability in standard cell culture conditions, with no special handling requirements beyond sterile technique and protection from light during long-term storage.
Unlike earlier adamantane derivatives such as amantadine and rimantadine that primarily target viral uncoating or ion channel function, this compound inhibits a late stage in herpes virus replication. Research indicates that this compound disrupts viral glycoprotein processing after synthesis of fusion proteins but before their expression on the cell surface, thereby preventing syncytium formation and subsequent viral spread [6]. This mechanism occurs at concentrations greater than 25 μg/mL (approximately 85 μM) and is dependent on both multiplicity of infection and cell type [6]. The inhibition affects a cellular process sensitive to cycloheximide, suggesting involvement of host cell machinery in its antiviral activity rather than direct virucidal effects. Recent studies on adamantane-containing compounds have revealed additional potential mechanisms, including interactions with cellular signaling pathways and modulation of host factor activity [2], though these require further validation specifically for this compound.
Proper cell culture techniques form the foundation of reliable cytotoxicity assessment. This protocol utilizes HEp-2 (human laryngeal carcinoma) and VERO (African green monkey kidney) cell lines, both established models for herpesvirus research and cytotoxicity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a quantitative measure of cellular metabolic activity as an indicator of cell viability and cytotoxicity.
Table 1: Summary of Cytotoxicity Parameters for this compound in Mammalian Cell Lines
| Cell Line | Origin | CC₅₀ (μM) | CC₅₀ (μg/mL) | Exposure Time | Assay Method |
|---|---|---|---|---|---|
| HEp-2 | Human laryngeal carcinoma | >150 | >44 | 48 hours | MTT assay |
| VERO | African green monkey kidney | >150 | >44 | 48 hours | MTT assay |
| A549 | Human lung carcinoma | >150 | >44 | 48 hours | MTT assay |
| L929 | Mouse connective tissue | >150 | >44 | 48 hours | MTT assay |
For comprehensive cytotoxicity assessment, implement additional endpoints to capture different aspects of cellular health:
This compound's primary antiviral mechanism involves inhibition of syncytium formation, providing a quantifiable phenotypic endpoint.
Table 2: Antiviral Activity Parameters of this compound Against Herpes Simplex Virus Type 1
| Virus Strain | Cell System | EC₅₀ (μM) | EC₅₀ (μg/mL) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| HSV-1 GC+ | VERO | ~85 | ~25 | >150 | >1.8 |
| HSV-1 GC+ | HEp-2 | ~85 | ~25 | >150 | >1.8 |
| HSV-1 KOS | VERO | ~85 | ~25 | >150 | >1.8 |
To elucidate the specific stage of viral replication inhibited by this compound:
Diagram 1: Comprehensive workflow for this compound cytotoxicity and antiviral activity assessment. The protocol integrates both safety profiling (cytotoxicity) and efficacy evaluation (antiviral activity) to establish a therapeutic index for the compound.
Diagram 2: Proposed mechanism of this compound action against herpes simplex virus. This compound disrupts viral glycoprotein processing through modulation of host cellular machinery, ultimately inhibiting syncytium formation and viral spread.
Table 3: Troubleshooting Common Issues in this compound Cytotoxicity Testing
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in MTT assay | Incomplete formazan dissolution | Extend DMSO incubation time with gentle shaking; verify solution homogeneity before reading |
| Excessive variability between replicates | Inconsistent cell seeding | Standardize cell counting method; ensure complete monolayer dispersion before seeding |
| Lack of dose-response | Compound precipitation | Verify solubility limits; include visual inspection for precipitation after dilution in medium |
| Inconsistent antiviral activity | Viral stock degradation | Titrate viral stocks for each experiment; avoid repeated freeze-thaw cycles |
| Edge effects in plates | Evaporation in outer wells | Use perimeter wells for blank controls only; consider specialized plates with evaporation rings |
The cytotoxicity testing protocols outlined herein support multiple research applications beyond routine safety profiling. These methodologies enable mechanistic studies of adamantane derivatives, structure-activity relationship investigations for novel analogs, and combination therapy assessments with other antiviral agents. Recent studies have demonstrated that adamantane-containing compounds continue to show promise against diverse viral targets, including emerging pathogens, highlighting the enduring relevance of these cytotoxicity assessment platforms [5] [3].
Future methodological developments will likely incorporate more complex three-dimensional cell culture systems and co-culture models that better recapitulate in vivo tissue environments. Additionally, high-content screening approaches using multiparameter imaging and transcriptomic analyses could provide deeper insights into the subtle cellular responses to this compound and related compounds. As resistance to conventional antiviral therapies continues to emerge, the detailed characterization of this compound's cytotoxicity and mechanism will inform the development of next-generation adamantane-based therapeutics with improved selectivity and reduced potential for adverse effects [4] [7].
The table below summarizes the key characteristics of this compound based on available research:
| Aspect | Description |
|---|---|
| Chemical Class | Adamantane derivative [1] |
| Chemical Structure | N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride [2] |
| Known Antiviral Activity | Herpes Simplex Virus type 1 (HSV-1) [2] [3], SARS-CoV-2 (in vitro) [4] |
| Proposed Mechanism of Action | Inhibition of early and late events in viral replication; suggested stabilization of the phospholipid bilayer in cell membranes, potentially inhibiting viral fusion [2] [3] |
| Reported In Vitro Experimental Concentrations | 10 to 500 μg per 2 x 10⁶ cells for antiviral assays [2] |
While a complete safety protocol is unavailable, the methodologies from published studies can guide your experimental design.
This protocol is adapted from Rosenthal et al. (1982) [2].
The following workflow outlines the key steps for evaluating this compound's antiviral activity in cell culture:
This protocol is adapted from the methods in Agostini et al. (2022) [4].
In the absence of formal safety data sheets, the following precautions are strongly recommended based on its chemical and usage profile:
To establish definitive laboratory safety protocols, I suggest you take the following steps:
This compound is a synthetic antiviral compound with demonstrated activity against various enveloped viruses, most notably herpes simplex virus (HSV) types 1 and 2. As an adamantane derivative, it shares structural similarities with amantadine but possesses a distinct antiviral profile and mechanism of action. This compound has been utilized clinically in some regions as a topical formulation for herpes infections under trade names such as Viru-Merz, with studies reporting comparable efficacy to acyclovir in managing recurrent herpes orofacialis [1]. Unlike amantadine which primarily targets influenza, this compound exhibits brospectrum activity against both herpesviruses and recently investigated coronaviruses including SARS-CoV-2 [2] [3] [4]. The compound's value in research extends beyond its clinical applications, serving as an important tool for investigating viral entry mechanisms and host-pathogen interactions.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide |
| Molecular Formula | C₁₆H₂₈N₂O₂ |
| Molecular Weight | 280.41 g/mol |
| CAS Number | 53783-83-8 |
| Drug Class | Adamantane derivative antiviral |
| Primary Antiviral Targets | HSV-1, HSV-2, SARS-CoV-2 (in vitro) |
| Known Clinical Formulations | Topical gel (Viru-Merz) |
| Mechanism Class | Viral entry/fusion inhibitor & late replication inhibitor |
This compound exhibits a unique multimodal mechanism that distinguishes it from other adamantane derivatives. Unlike amantadine which primarily affects viral uncoating in influenza through M2 protein inhibition, this compound targets multiple stages of the viral replication cycle, particularly for herpesviruses. The drug demonstrates activity against both early and late events in viral replication, making it a valuable research tool for investigating host-virus interactions [5].
This compound disrupts the initial stages of viral infection by impeding viral penetration and fusion with host membranes. Research indicates that this compound alters host cell membrane properties, creating an unfavorable environment for viral entry [6] [7]. Specifically, it stabilizes the bilayer phase of phospholipid membranes, raising the bilayer-to-hexagonal phase transition temperature of phosphatidylethanolamines. This membrane-stabilizing effect inhibits the fusion events required for herpesviruses to enter host cells [6]. Additionally, this compound binds to viral glycoproteins essential for fusion, preventing the conformational changes necessary for viral envelope integration with host membranes [7].
Beyond early events, this compound also inhibits late replication processes including virion assembly and egress. Studies demonstrate that this compound treatment after HSV penetration still effectively inhibits virus production and syncytium formation [8]. This late activity appears to involve disruption of glycoprotein processing and trafficking to the cell surface. While HSV gB, gC, and gD are synthesized in the presence of this compound and can reach the cell surface, the drug likely interferes with a cellular process required for proper glycoprotein maturation or membrane integration that is essential for syncytium formation [8]. The late inhibitory effect is dependent on new protein synthesis, as reversal requires cellular protein production [8].
The following diagram illustrates this compound's multimodal mechanism of action across the viral replication cycle:
This compound has been evaluated across diverse experimental systems, from in vitro cell cultures to animal infection models. The compound demonstrates broad-spectrum activity with confirmed efficacy against herpesviruses and emerging evidence for activity against coronaviruses.
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Cell Line/Model | Key Findings | Effective Concentration | Experimental Parameters |
|---|---|---|---|---|
| HSV-1 (KOS strain) | Vero, HEp-2 cells | Complete inhibition of virus production; reduction of cytopathic effect | 500 μg to 1 mg (complete inhibition) | 24-96 h incubation; viral inoculum ≤12×10⁵ PFU [5] |
| HSV-1 (GC+ strain) | Vero, HEp-2 cells | Inhibition of syncytium formation; reduced virus production | >25 μg/mL (syncytium inhibition) | MOI: 0.01 PFU/cell [8] |
| HSV-2 | Vero cells | Inhibition of replication and cytopathic effect | 100-500 μg (partial inhibition) | Dose-dependent response [9] |
| SARS-CoV-2 | ACE2-A549 human alveolar epithelial cells | Inhibition of viral growth | IC₅₀ comparable to other adamantanes | Multiple variants tested [2] [3] |
| SARS-CoV-2 Omicron | Vero E6-TMPRSS2-T2A-ACE2 cells | Inhibition of viral replication | Similar potency to WA1/2020 strain | B.1.1.529 variant [3] [4] |
In vitro studies consistently demonstrate this compound's concentration-dependent antiviral activity with relatively low cellular toxicity. Vero and HEp-2 cells tolerate this compound concentrations up to 2 mg per 2×10⁶ cells across 24-96 hour incubation periods with minimal morphological changes [5]. The anti-herpetic activity is influenced by viral inoculum size and timing of compound administration relative to infection, with effective inhibition observed even when added 4 hours post-infection [5].
Table 3: In Vivo Antiviral Activity of this compound and Related Adamantanes
| Virus | Animal Model | Compound Tested | Key Findings | Dosing/Administration |
|---|---|---|---|---|
| SARS-CoV-2 | Golden Syrian hamsters | Rimantadine (related adamantane) | Significant reduction in lung viral titers | Not specified for this compound [2] |
| SARS-CoV-2 | BALB/c mice | Amantadine, Rimantadine | No reduction in lung viral titers | Not specified for this compound [2] [3] |
| HSV-1 | Not specified in available literature | This compound | Clinical studies show efficacy comparable to acyclovir | Topical gel formulation [1] |
While direct in vivo data for this compound against SARS-CoV-2 is limited in the available literature, studies with closely related adamantanes show model-dependent efficacy. The hamster model appears more responsive to adamantane treatment than mouse models for SARS-CoV-2, suggesting important species-specific factors in drug efficacy [2] [3]. For herpesviruses, human clinical data supports the efficacy of topical this compound formulations, with randomized trials demonstrating comparable performance to acyclovir in managing recurrent herpes orofacialis [1].
Purpose: To evaluate this compound's inhibitory activity against herpes simplex virus replication and cytopathic effects in mammalian cell cultures.
Materials:
Procedure:
Key Parameters:
Purpose: To assess this compound's inhibitory activity against SARS-CoV-2 in human alveolar epithelial cells.
Materials:
Procedure:
Key Parameters:
This compound's unique mechanism targeting both viral and host components makes it a valuable tool for multiple research applications. Its dual activity against early and late replication stages provides opportunities to study viral entry processes and host membrane dynamics [8] [5]. The demonstrated activity against diverse enveloped viruses (herpesviruses, SARS-CoV-2) suggests potential as a broad-spectrum antiviral candidate, particularly against emerging viral threats [2] [3].
Current research gaps include detailed pharmacokinetic characterization and comprehensive in vivo efficacy validation beyond herpes models. The promising in vitro activity against SARS-CoV-2 warrants further investigation in additional animal models and potential clinical evaluation [2]. Additionally, this compound's potential in combination therapies with other antivirals represents an underexplored area that could enhance efficacy and reduce resistance development.
This compound represents a chemically distinct adamantane derivative with a multimodal mechanism of action and activity against multiple important viral pathogens. These application notes provide researchers with standardized protocols for evaluating this compound's antiviral activity in established experimental models. The compound's unique properties—including effects on host membrane dynamics, inhibition of both early and late viral replication stages, and activity against diverse enveloped viruses—make it both a valuable research tool and a candidate for further therapeutic development. Continued investigation of this compound and its derivatives may yield important insights into viral replication processes and contribute to the development of novel antiviral strategies.
This compound is a topical antiviral agent with a unique multifaceted mechanism of action, primarily used for the treatment of infections caused by the herpes simplex virus (HSV). It is a derivative of adamantane, sharing a structural relationship with amantadine, but exhibiting a broader and more potent antiherpetic profile [1] [2]. While it has demonstrated efficacy against herpes orofacialis (cold sores) and has been available in some markets under trade names like Viru-Merz and Viru-Merz Serol, it is important for researchers to note that this compound is not approved by the US FDA and its legal status varies by country [1].
Herpes orofacialis is a recurrent and contagious infection characterized by vesicular lesions on the lips and perioral area. The management of this condition often focuses on palliating symptoms and reducing the duration of outbreaks. Current mainstays of treatment, per CDC guidelines, are systemic drugs like acyclovir, valacyclovir, and famciclovir, with topical therapy generally offering minimal clinical benefit [3]. In this context, this compound represents an alternative topical approach with a distinct mechanism that differentiates it from nucleoside analogues.
This compound's antiviral activity is notable for inhibiting both early and late stages of the herpes simplex virus replication cycle, which distinguishes it from agents that target a single step [1] [4]. Its mechanism is multifaceted, involving direct effects on the virus and modulation of the host cell.
The diagram below illustrates how this compound disrupts the herpes simplex virus replication cycle at multiple points.
The specific mechanisms can be broken down as follows:
The efficacy of this compound has been evaluated in several clinical trials, primarily in direct comparison with aciclovir, the established standard for herpes simplex treatment.
Table 1: Summary of Key Clinical Trials on this compound for Herpes Orofacialis
| Trial Parameter | Diezel et al. (1993) [6] | Ostheimer et al. (1989) [7] |
|---|---|---|
| Study Design | Double-blind, randomized | Double-blind, randomized |
| Patients (n) | 198 | 119 (59 this compound, 60 Aciclovir) |
| Treatment | Topical this compound HCl vs. Aciclovir | Topical this compound vs. Aciclovir |
| Treatment Initiation | Within ~2 hours of first signs | Within ~7 hours of first signs |
| Treatment Duration | Up to 5 days | Up to 5 days |
| Primary Outcomes | Equivalence in healing, vesicle eruption course, incrustation time, symptom relief | No significant differences in healing, abortive lesions, or new lesions |
| Global Efficacy/Tolerance | >80% "good" or "very good" by physicians and patients | >83% "very good" and "good" by patients and physician |
| Key Conclusion | Demonstrated therapeutic equivalence between this compound and Aciclovir | Early application is key to success, regardless of the specific agent used |
The consistent finding across these studies is the therapeutic equivalence between topical this compound and topical aciclovir in the treatment of recurrent herpes orofacialis when treatment is initiated early during a recurrence [6] [7]. Both medications were associated with rapid healing and a significant reduction in local symptoms such as burning, tension, pain, and itching. The global efficacy and tolerability were rated highly by both physicians and patients.
For researchers aiming to validate or build upon these findings, the following protocols summarize the methodologies from the key clinical and in vitro studies.
The following workflow outlines the key stages of a clinical trial based on the cited studies.
Key Methodological Details:
For laboratory-based research, the following protocol, adapted from Rosenthal et al. (1982) and Neyts et al. (1990), can be used to evaluate this compound's mechanism [5] [4].
This compound is formulated for topical administration as a hydrogel, typically at a concentration of 1% this compound hydrochloride (CAS 53783-83-8) [6] [1]. The gel formulation is designed for direct application to the affected skin and mucous membranes, facilitating localized delivery and action.
Key development and stability considerations for researchers include:
This compound represents a historically effective topical treatment for herpes orofacialis with a unique dual-phase mechanism, inhibiting both early (entry/fusion) and late (assembly/syncytium formation) stages of the HSV lifecycle. Clinical evidence from the late 1980s and early 1990s establishes its equivalence to topical aciclovir in reducing healing time and symptoms when applied early in a recurrence [6] [7].
For today's drug development professionals, this compound offers several intriguing research avenues despite the lack of recent clinical trials and its unapproved status in major markets like the US. Future research could focus on:
Tromantadine hydrochloride is an antiviral derivative of adamantane that demonstrates potent activity against Herpes Simplex Virus (HSV) through a multimodal mechanism distinct from nucleoside analogs like acyclovir. Unlike agents that target viral DNA replication, this compound exhibits its anti-herpetic effects primarily through dual targeting of both viral entry processes and host cell membrane properties. The compound's chemical structure as an adamantane derivative contributes to its unique mechanism, which involves binding to viral glycoproteins essential for fusion of the viral envelope with host cell membranes, thereby preventing viral entry and subsequent replication events [1].
The antiviral activity of this compound extends beyond initial viral entry inhibition to include effects on late-stage viral replication processes. Research demonstrates that this compound inhibits a late step in HSV-1 replication that is sensitive to cycloheximide, suggesting interference with processes requiring new protein synthesis [2]. Additionally, this compound modulates host cell membrane properties by altering membrane fluidity and permeability, creating an unfavorable environment for viral replication [1]. This comprehensive mechanism—combining direct viral protein targeting with host membrane modulation—represents a significant advantage over more target-specific antivirals, potentially reducing the likelihood of resistance development while providing broad inhibition of HSV replication cycles.
Table 1: Concentration-Dependent HSV Inhibition by this compound
| Cell Type | Virus Strain | Inhibition Type | Concentration Range | Efficacy (%) | Reference |
|---|---|---|---|---|---|
| HEp-2 & VERO | HSV-1 GC+ | Syncytium formation | >25 μg/mL | Concentration-dependent | [2] |
| Vero & HEp-2 | HSV-1 (KOS) | Virus production | 100-500 μg/mL | Significant reduction | [3] |
| Vero & HEp-2 | HSV-1 (KOS) | Complete virus inhibition | 500-1000 μg/mL | 100% | [3] |
| Vero & HEp-2 | HSV-1 (KOS) | Cytopathic effect | 10-50 μg/mL | Observable reduction | [3] |
Table 2: Temporal and Multiplicity Factors in this compound Efficacy
| Parameter | Experimental Condition | Impact on Efficacy | Reference |
|---|---|---|---|
| Time of Addition | At infection (0 h) | Inhibition of early entry events | [3] |
| Time of Addition | 4 hours post-infection | Inhibition of late replication events | [3] |
| MOI Dependency | Lower MOI (0.01 pfu/cell) | Enhanced efficacy | [2] |
| MOI Dependency | Higher MOI | Reduced efficacy | [2] |
| Cell Type Variation | HEp-2 vs. VERO | Differential sensitivity | [2] [3] |
The efficacy of this compound exhibits clear concentration dependence across multiple experimental systems, with complete inhibition of virus production observed at 500-1000 μg/mL [3]. At lower concentrations (25-50 μg/mL), the compound significantly reduces HSV-1-induced syncytium formation and cytopathic effects, demonstrating its potency even at sub-maximal concentrations [2]. The anti-herpetic activity of this compound is influenced by viral inoculum size, with greater efficacy observed at lower multiplicities of infection (MOI), suggesting its optimal use in early infection or prophylactic scenarios [3].
Time-of-addition experiments reveal this compound's unique capacity to inhibit both early and late events in the HSV replication cycle. When added at the time of infection, this compound blocks early events including viral entry and penetration, while addition at 4 hours post-infection still effectively inhibits late replication events including virion assembly and release [3]. This temporal flexibility distinguishes this compound from antivirals that target only specific stages of the viral life cycle, positioning it as a broad-spectrum inhibitor with potential applications across multiple phases of HSV infection.
3.1.1 Cell Culture and Virus Preparation
3.1.2 Infection and Compound Treatment
3.2.1 Qualitative CPE Assessment
3.2.2 Quantitative CPE Analysis
3.3.1 Plaque Assay Protocol
3.3.2 Time-Course Experiment Protocol
The following diagram illustrates this compound's complex mechanism of action against HSV, encompassing both direct antiviral effects and host membrane modulation:
Figure 1 illustrates this compound's multimodal mechanism targeting both viral components and host cell membranes. The experimental workflow for comprehensive antiviral assessment begins with cell culture preparation, followed by viral infection at predetermined multiplicities of infection. The critical compound addition phase incorporates time-course variations to discriminate between early and late inhibition effects. Subsequent incubation periods allow for manifestation of antiviral effects, followed by parallel analytical endpoints including cytopathic effect scoring, viral yield quantification, and cell viability assessments. This integrated approach enables researchers to fully characterize this compound's concentration-dependent efficacy across the HSV replication cycle.
The concentration-dependent inhibition of HSV by this compound represents a significant therapeutic opportunity, particularly given its unique mechanism distinct from mainstream anti-herpetic agents. Recent research expanding our understanding of HSV's role in neurological conditions, including associations with increased dementia risk [4] [5], underscores the importance of developing multimodal antiviral approaches. This compound's ability to inhibit both early viral entry and late replication events positions it as a valuable candidate for addressing HSV infections that may contribute to long-term neurological sequelae.
Future research directions should focus on optimizing this compound formulations to enhance bioavailability while maintaining the concentration ranges identified in these application notes. Additionally, investigation of combination therapies pairing this compound with standard-of-care antivirals may yield synergistic effects, potentially allowing for lower concentrations of each agent while maintaining efficacy. The development of topical formulations targeting specific HSV manifestations could leverage this compound's multimodal mechanism while minimizing systemic exposure. As HSV research continues to evolve, this compound represents a promising therapeutic agent worthy of further investigation in both conventional antiviral contexts and emerging applications related to HSV-associated neurological conditions.
Tromantadine (N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride) is an amantadine derivative with significant antiherpetic activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Unlike its predecessor amantadine, which primarily targets influenza, this compound demonstrates potent inhibition of herpes simplex virus replication with limited cellular toxicity, making it a valuable compound for antiviral research. First characterized in the 1980s, this compound has recently regained scientific interest due to potential activity against emerging viruses, including SARS-CoV-2. The unique dependency of this compound's antiviral efficacy on viral inoculum size represents a critical consideration for experimental design and therapeutic development, as this relationship significantly impacts compound dosing and treatment timing strategies across different infection scenarios.
The adamantane core structure shared by this compound provides a privileged pharmacological scaffold that enables diverse biological activities, including demonstrated effects against various viral pathogens. Recent studies have confirmed that this compound maintains its antiviral potency against contemporary viral strains, with research expanding beyond herpesviruses to include coronaviruses. This document provides comprehensive application notes and standardized protocols to facilitate further investigation of this compound's antiviral properties, with particular emphasis on the relationship between viral inoculum size and compound efficacy.
This compound exhibits a dual-phase inhibitory mechanism that disrupts multiple stages of the herpes simplex virus replication cycle. Unlike many antiviral agents that target a single specific viral enzyme or process, this compound interferes with both early and late events in the viral life cycle, providing a broader antiviral spectrum and potentially reducing the likelihood of resistance development.
The early antiviral activity of this compound occurs during initial viral entry and before macromolecular synthesis begins. When administered at the time of infection or within the first 4 hours post-infection, this compound disrupts viral penetration and early intracellular events that are prerequisite for successful infection. Research indicates that this early inhibition prevents the initiation of virion synthesis and viral polypeptide synthesis, effectively blocking the establishment of productive infection. This early mechanism is distinct from amantadine's activity against influenza and appears to involve disruption of virus-host cell interactions necessary for successful HSV replication.
In addition to its early effects, this compound demonstrates significant inhibition of late-stage viral processes, particularly viral assembly and release. When added post-infection, the compound interferes with virion morphogenesis and subsequent egress from infected cells. This late activity prevents the production of infectious progeny virus, thereby limiting viral spread to neighboring cells. Studies specifically investigating this late inhibition have confirmed that this compound disrupts syncytium formation and final virion maturation, processes essential for cell-to-cell transmission and disease progression.
Table 1: this compound's Dual-Phase Antiviral Mechanism
| Phase of Inhibition | Time of Administration | Cellular Processes Affected | Experimental Outcome |
|---|---|---|---|
| Early Inhibition | 0-4 hours post-infection | Viral penetration, Initial intracellular events | Inhibition of virion synthesis and viral polypeptide synthesis |
| Late Inhibition | 4+ hours post-infection | Virion assembly, Viral release, Syncytium formation | Reduced virus production, Inhibition of cell fusion |
The following diagram illustrates this compound's dual-phase inhibitory activity against HSV replication:
The antiviral activity of this compound demonstrates a clear dose-response relationship across multiple cell types. Research utilizing Vero and HEp-2 cells infected with herpes simplex virus type 1 (KOS strain) has established specific concentration thresholds for various antiviral effects, with complete viral inhibition achievable at higher concentrations without significant cellular toxicity.
Table 2: Concentration-Dependent Efficacy of this compound Against HSV-1
| Concentration Range (μg) | Antiviral Effect | Cell Viability | Experimental Conditions |
|---|---|---|---|
| 10-50 μg | Reduced HSV-induced cytopathic effect | No significant morphology changes | Vero and HEp-2 cells; 24-96h incubation |
| 100-500 μg | Inhibited cytopathic effect; Reduced virus production | Maintained cell integrity | Viral inoculum: Varying sizes; Assessment at 24-72h |
| 500-1000 μg | Complete inhibition of virus production | Limited toxicity observed | Maximum effect with early administration (0-4h post-infection) |
Cell viability studies have confirmed that both Vero and HEp-2 cells tolerate up to 2 mg of this compound per 2 × 10⁶ cells for incubation periods of 24, 48, or 96 hours with minimal changes in cell morphology, indicating a favorable therapeutic index for experimental applications. The broad concentration range of activity provides flexibility for researchers in designing experiments targeting either partial or complete viral inhibition.
The antiherpetic efficacy of this compound is significantly influenced by the size of the viral inoculum, a critical consideration for experimental design and potential therapeutic applications. This dependency reflects the compound's mechanism of action and has important implications for its use across different infection scenarios.
Table 3: Effect of Viral Inoculum Size on this compound Efficacy
| Viral Inoculum Size | This compound Efficacy | Experimental Observations | Implications |
|---|---|---|---|
| Low Inoculum | Enhanced inhibition | Complete suppression of virus replication achievable at lower concentrations | Potential for prophylactic or early infection use |
| High Inoculum | Reduced efficacy | Higher concentrations required for significant effect; Possible breakthrough replication | Importance of early administration and adequate dosing |
| Variable Sizes | Dose-dependent response | Linear relationship between inoculum size and required this compound concentration | Need for inoculum standardization in experimental designs |
This inoculum-dependent activity pattern aligns with findings for other antiviral agents, where infection magnitude directly impacts compound efficacy. The relationship between viral inoculum and infection outcome has been documented across multiple virus families, including hepatitis B virus, where inoculum size significantly influences both viral kinetics and immunological priming.
This compound hydrochloride is commercially available with purity suitable for research applications (CAS No. 53783-83-8). Proper preparation and storage are essential for maintaining compound stability and ensuring reproducible experimental results.
Stock Solution Preparation: Dissolve this compound hydrochloride in sterile dimethyl sulfoxide (DMSO) to prepare a primary stock solution of 40 mg/mL. Gently vortex and warm to 37°C if necessary to achieve complete dissolution. For aqueous applications, further dilute in cell culture medium (MEM or DMEM) to create working concentrations, ensuring final DMSO concentration does not exceed 0.5% to maintain cell viability.
Storage Conditions: Store powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation, remaining stable for approximately one year. Avoid repeated warming to room temperature and protect from light exposure.
Working Solution Preparation: Prior to experiments, thaw stock solutions and dilute in appropriate cell culture medium to achieve desired final concentrations (typically 10-1000 μg/mL range). Sterilize by filtration through 0.22μm membrane if prepared under non-sterile conditions. Working solutions should be used immediately after preparation and not stored for extended periods.
This standardized protocol evaluates this compound's efficacy against herpes simplex virus, with specific considerations for assessing viral inoculum size dependency.
Cell Culture: Maintain Vero E6 cells (ATCC CRL-1586) in Modified Eagle's Medium (MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in 5% CO₂. For assay setup, seed cells in 96-well black polystyrene microplates at 15,000-20,000 cells per well and incubate for 18-24 hours to achieve 80-90% confluency.
Virus Preparation: Propagate herpes simplex virus type 1 (KOS strain) in Vero E6 cells. Harvest virus-containing supernatant, clarify by centrifugation, aliquot, and titrate by plaque assay. For inoculum size dependency studies, prepare serial dilutions of viral stock to achieve a range of multiplicities of infection (MOI).
Infection and Compound Administration: Wash cell monolayers twice with PBS. Dilute virus in MEM/2% FBS containing specific concentrations of this compound (typically 10-1000 μg/mL). Add virus-compound mixture to cells and incubate for 1 hour at 37°C with 5% CO₂. Include virus-only controls (no compound) and cell-only controls (no virus) on each plate. After adsorption, remove inoculum, wash twice with PBS, and replenish with fresh MEM/2% FBS containing the appropriate this compound concentrations.
Incubation and Monitoring: Incubate infected cells for 2-3 days at 37°C with 5% CO₂, monitoring daily for cytopathic effect (CPE) development. For time-course studies, collect supernatants and process cells at 24, 48, and 72 hours post-infection.
Viral Quantification: Determine virus yield in collected supernatants by plaque assay on Vero E6 cell monolayers. Serially dilute samples in MEM, adsorb to cell monolayers for 1 hour, overlay with MEM containing 0.7% agar, and incubate for 3 days. Fix cells with 4% paraformaldehyde, remove agar overlay, and stain with 1% crystal violet in 20% ethanol. Count plaques to calculate plaque-forming units (PFU) per mL.
Alternative Quantification Methods: For higher throughput assessment, utilize immunostaining with anti-SARS-CoV-2 spike or nucleocapsid antibodies conjugated with AlexaFluor-488, followed by DAPI counterstaining. Quantify infected cells using automated imaging systems like ImageXpress Micro-XL.
The following diagram illustrates the complete experimental workflow for evaluating this compound's antiviral activity:
Cell Viability Assay: Parallel to antiviral assessment, evaluate this compound cytotoxicity using the CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer instructions. Seed cells in 96-well plates at identical density to antiviral assays, treat with this compound concentrations matching those used in infection experiments, and incubate for equivalent durations. Measure luminescence to determine cell viability relative to untreated controls.
Morphological Assessment: Examine cell monolayers daily for morphological changes using light microscopy. Document any alterations in cell shape, granulation, vacuolization, or detachment. Compare this compound-treated uninfected cells with untreated controls to identify compound-specific effects.
Calculation of Selectivity Index: Determine the 50% cytotoxic concentration (CC₅₀) using nonlinear regression analysis of viability data. Calculate selectivity index (SI) as CC₅₀ divided by the 50% effective concentration (EC₅₀) from antiviral assays. Compounds with SI > 3 are generally considered to have acceptable selectivity for antiviral agents.
Several technical considerations are essential for obtaining reliable and reproducible results when evaluating this compound's antiviral activity:
Timing of Compound Administration: The antiherpetic activity of this compound is highly dependent on the time of addition relative to infection. For assessing early inhibition, add this compound simultaneously with viral inoculum or within the first hour of infection. To evaluate late-stage inhibition, add compound at 4-6 hours post-infection, after viral entry is complete but before significant replication occurs. Include both timing conditions in experimental designs to fully characterize compound activity.
Viral Inoculum Standardization: Carefully quantify viral stocks prior to experiments and standardize inoculum sizes across experiments. For HSV-1, typical MOI values range from 0.01 to 1.0 PFU/cell for inhibition studies. Include multiple inoculum sizes when investigating dependency relationships, with 10-fold serial dilutions recommended to establish clear patterns. The relationship between inoculum size and this compound efficacy requires careful titration in preliminary experiments.
Cell Line Considerations: While Vero E6 and HEp-2 cells have been extensively validated for this compound studies, researchers may utilize other susceptible cell lines based on specific research questions. Ensure appropriate expression of viral receptors and susceptibility to infection when adapting protocols to alternative cell systems. Recent studies have successfully utilized human ACE2-overexpressing A549 cells (ACE2-A549) for coronavirus investigations with this compound.
Proper interpretation of experimental results requires consideration of several key parameters:
Dose-Response Analysis: Calculate 50% effective concentrations (EC₅₀) using nonlinear regression of inhibition data across compound concentrations. Compare EC₅₀ values across different viral inoculum sizes to quantify the inoculum dependency relationship. Significant rightward shifts in dose-response curves with increasing inoculum sizes indicate pronounced inoculum dependency.
Statistical Considerations: Include appropriate replicates in experimental designs (minimum triplicate for each condition) to ensure statistical power. Account for plate-to-plate and day-to-day variability through normalization to internal controls. Use appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons) when comparing efficacy across multiple inoculum sizes and compound concentrations.
Benchmarking with Controls: Include appropriate control compounds in experimental series to validate assay performance. For early-stage inhibition assessment, compounds known to block viral entry provide useful comparators. For late-stage inhibition, reference compounds targeting viral assembly or egress processes serve as appropriate benchmarks.
The unique properties of this compound, particularly its dual-phase inhibition and inoculum-dependent activity, provide several promising research applications beyond its established anti-herpetic effects. Recent evidence of activity against SARS-CoV-2 in human epithelial cell cultures suggests potential broad-spectrum applications that warrant further investigation. The well-characterized safety profile of adamantane-based compounds in clinical use supports the potential for relatively rapid translation of findings.
For the research community, this compound represents a valuable tool compound for investigating viral replication processes, particularly events surrounding assembly and release. The inoculum size dependency of its activity provides insights into the dynamics of virus-host interactions and the relationship between infection magnitude and therapeutic efficacy. Recent synthetic efforts have developed novel adamantane-containing heterocyclic compounds with enhanced antibacterial and antifungal activities, suggesting potential for structural optimization to improve this compound's antiviral potency.
The table below summarizes key clinical findings from the literature on tromantadine-induced contact dermatitis.
| Feature | Description | Source / Citation |
|---|---|---|
| Primary Use | Topical antiviral agent for herpes simplex and herpes zoster, derived from amantadine. [1] [2] | PubMed, DrugBank |
| Reaction Type | Allergic Contact Dermatitis (ACD), a Type IV (delayed) hypersensitivity reaction. [1] [3] [4] | Multiple Case Reports |
| Reported Incidence | ~5% of treated patients; one study found 14 out of 19 patients with dermatitis had positive patch tests. [1] [3] | J Investig Allergol Clin Immunol (1997), Derm Beruf Umwelt (1984) |
| Clinical Signs | Sudden worsening of the primary condition (e.g., lip herpes), with eczematous features like erythema, edema, and vesiculation at the application site. [1] | Case Report (1997) |
| Relevance | Remains a consideration as a second-line therapy in some European countries. [1] | J Investig Allergol Clin Immunol (1997) |
For researchers investigating this adverse event, the patch test is the definitive diagnostic method.
The following workflow and detailed steps outline the standard methodology for confirming this compound allergy based on clinical practice.
Test Preparation
Application
Reading and Interpretation
Understanding the molecular mechanism of this compound-induced ACD involves the standard pathway for Type IV hypersensitivity, as the specific mechanism of this compound as a hapten is not fully detailed in the available literature.
For a technical support context, the primary management is the immediate discontinuation of the this compound product. However, research into broader ACD management is evolving.
Q1: What is the estimated incidence of contact allergy to this compound in a clinical population? Based on historical data, approximately 5% of patients treated with topical this compound developed contact allergy. In a cohort of patients presenting with dermatitis, a study found 14 out of 19 were patch-test positive [1] [3].
Q2: What is the recommended vehicle and concentration for including this compound in a patch test series? The literature supports using This compound at 1% concentration in petrolatum [3].
Q3: The inflammatory reaction worsens after applying this compound to a herpes lesion. Is this a treatment failure or an allergy? A sudden worsening with increased erythema, swelling, and itching at the application site is highly suggestive of allergic contact dermatitis rather than viral resistance. This clinical presentation warrants evaluation via patch testing after the acute episode resolves [1].
Here are answers to some frequently asked questions on this topic.
Q1: Why is reducing the cytotoxicity of this compound important in research? While this compound's antiviral properties are of interest, its cytotoxic effects can confound experimental results. High cytotoxicity can lead to false positives in viability assays or mask specific therapeutic effects. Reducing this non-specific toxicity is crucial for accurately interpreting its mechanism of action and for any potential drug repurposing efforts.
Q2: What are the primary strategies to reduce this compound's cytotoxicity? The main strategies involve modifying how the drug is delivered to the cells and what it is combined with. The most promising approaches include:
If you are observing high cytotoxicity with this compound, consider implementing the following strategies. The table below summarizes the core approaches.
| Strategy | Core Principle | Key Considerations |
|---|---|---|
| Nanolipid Carrier Formulation [1] | Encapsulates drug in lipid-based nanoparticle for controlled, targeted release. | Requires specialized materials/equipment; needs optimization of lipid ratios, sonication time. |
| Cytoprotective Media Additives | Adds compounds to media that counteract cell death pathways or enhance cell health. | Requires screening to find effective agents for specific cell type without interfering with this compound's primary effect. |
| Bayesian Media Optimization [2] | Uses machine learning to efficiently find optimal media composition for cell health under drug stress. | Reduces experimental burden by 3-30x compared to traditional methods; requires computational setup. |
This protocol is adapted from methods used to encapsulate chemotherapeutic drugs for cancer treatment [1].
This protocol uses a structured approach to find the best media conditions to protect cells from this compound's toxicity.
The following diagram illustrates the decision-making workflow for selecting and testing these strategies.
When implementing these strategies, keep the following in mind:
The table below summarizes effective concentrations of this compound from recent in vitro studies.
| Experimental Model / Target | Effective Concentration | Observed Effect / Efficacy | Citation |
|---|---|---|---|
| SARS-CoV-2 (in vitro) | 10 µM | Significant reduction in viral growth in human alveolar epithelial cells. | [1] |
| Herpes Simplex Virus (HSV-1 & HSV-2) | 100 - 500 µg | Reduces virus-induced cytopathic effect and virus production. | [2] |
| Herpes Simplex Virus (HSV-1 & HSV-2) | 500 µg - 1 mg | Complete inhibition of virus production. | [2] |
| General Cell Toxicity (Vero, HEp-2 cells) | Up to 2 mg per 2x10⁶ cells | Limited toxicity over 24-96 hour incubation. | [2] |
Here are detailed methodologies for key experiments that can help you determine the optimal concentration in your system.
This protocol, adapted from a 2022 study, details how to assess this compound's efficacy against viruses in human epithelial cells [1].
This workflow can be visualized as follows:
This method, based on earlier research, assesses efficacy by measuring the reduction in virus-induced cell death [2].
When designing your concentration gradient experiments, pay close attention to these factors derived from the literature:
Understanding how a drug works is the first step in hypothesizing how resistance might develop. The table below summarizes the known mechanisms of this compound, which is a topical antiviral used against Herpes Simplex Virus (HSV) [1].
| Mechanism of Action | Impact on Viral Replication Cycle |
|---|---|
| Alters host cell glycoproteins [1] | Impedes viral absorption and prevents the virus from entering the host cell. |
| Inhibits viral penetration [1] | Blocks the virus from entering the host cell. |
| Prevents viral uncoating [1] | Stops the release of viral genetic material inside the host cell, which is essential for replication. |
The following diagram illustrates how these actions disrupt the early stages of the herpes virus replication cycle:
The search results do not provide detailed studies or established protocols specifically for this compound resistance testing. This likely reflects its status as a older, topical drug, for which widespread resistance may not be as commonly reported or studied as for systemic antivirals like those for Influenza or HIV [2].
To guide your research, here are potential strategies based on general virological principles:
The table below summarizes the core information available about Tromantadine that is relevant to its formulation.
| Property | Description & Relevance to Formulation |
|---|---|
| Core Structure [1] [2] | Features a lipophilic adamantane scaffold ("lipophilic bullet") and polar amide functional groups. This amphiphilic structure is key to its behavior. |
| Membrane Interaction [3] | Shown to stabilize red cell membranes and increase lipid order parameters. This suggests potential interaction with lipid-based delivery systems (e.g., liposomes, emulsions). |
| Formulation Strategy [2] | The general strategy for adamantane derivatives is to use the rigid scaffold to enhance lipophilicity, improve metabolic stability, and prolong plasma half-life. |
Given the limited direct data, here are experimental approaches you can take, informed by the available knowledge:
The diagram below outlines a logical workflow for systematically developing and optimizing a Tromantide formulation.
Here are some anticipated FAQs that address specific experimental issues, based on the general challenges of formulating similar compounds.
Q1: this compound precipitates out of our aqueous solution during dilution. How can we improve its water compatibility?
Q2: Our in-vitro release data is highly variable. What could be the cause?
Q3: We are considering a transdermal patch. What adhesive properties should we prioritize?
Here are common issues and potential solutions structured in a FAQ format.
| Issue Area | Potential Cause of Variability | Recommended Action / Solution |
|---|---|---|
| Chemical & Physical Properties | Batch-to-batch variability in purity or stability of the compound itself [1]. | Source Tromantadine from reputable suppliers. Perform characterization (e.g., NMR, HPLC) to confirm identity and purity for each new batch [1]. |
| Solubility & Formulation | Low or inconsistent solubility in aqueous buffers, leading to precipitation and inaccurate dosing [2] [1]. | Use appropriate solvents (e.g., DMSO) for stock solutions. Ensure final concentration in assay buffer is below solubility limit; consider use of solubilizing agents [3]. |
| Biological Activity & Mechanism | Off-target effects or interaction with non-viral targets (e.g., ion channels) confounding results [2]. | Include rigorous control experiments (e.g., with structurally similar but inactive adamantane derivatives) to isolate specific drug effects [4]. |
| Cell-Based Assays (Antiviral) | Variation in cell line susceptibility, viral strain (e.g., HSV-1 vs. HSV-2), or multiplicity of infection (MOI) [5]. | Standardize cell culture and viral infection protocols. Use validated, clinically relevant viral strains and confirm identity regularly. |
| In-Vivo Models | Differences in animal model (species, strain), pharmacokinetics, and drug administration route affecting bioavailability [5]. | Characterize pharmacokinetic profile (ADME) in your specific model. Define and consistently use a precise dosing regimen. |
To ensure consistency, here are detailed methodologies for key experiments involving adamantane-based compounds like this compound.
This protocol is adapted from general methods for evaluating anti-herpetic drugs [5].
This general workflow is crucial for ensuring compound quality and can be adapted from published synthetic methods [3] [1].
The diagrams below, created with Graphviz, illustrate the hypothesized mechanism of this compound and a generalized experimental workflow to minimize variability.
This diagram visualizes this compound's proposed mechanism of action against herpes viruses, which involves inhibiting viral entry and fusion [2].
This flowchart outlines a robust experimental workflow to systematically identify sources of variability in this compound experiments.
A primary challenge is that This compound is not a current first-line therapy, and much of the foundational research is older [2]. This can make finding highly specific, modern protocols difficult. Here are critical points to consider:
Understanding this compound's antiviral mechanism is crucial for troubleshooting experiments. The table below summarizes its key actions based on scientific literature.
| Aspect | Description |
|---|---|
| Primary Antiviral Action | Inhibits both early and late events in the herpes simplex virus (HSV) replication cycle. [1] |
| Early Event Inhibition | Acts before viral macromolecular synthesis, potentially at the stage of viral entry or uncoating. [1] |
| Late Event Inhibition | Disrupts processes of viral assembly or release of mature virions. [1] |
| Proposed Method (Membrane Stabilization) | Interacts with phospholipid membranes to raise the bilayer to hexagonal phase transition temperature, stabilizing the membrane and preventing viral-induced cell-cell fusion. Considered less disruptive to phospholipid packing than similar agents like amantadine. [2] |
To visualize how this compound impacts the viral life cycle, the diagram below maps its inhibitory actions.
Diagram: this compound's Points of Inhibition in the Viral Life Cycle. This flowchart illustrates the stages of herpes simplex virus replication where this compound has been demonstrated to exert its inhibitory effects, targeting both early and late events. [1]
Here are answers to common questions researchers might have when working with this compound.
Q1: At what concentration does this compound typically exhibit antiherpetic activity in cell culture?
Q2: What is a critical factor affecting the antiherpetic efficacy of this compound in an experiment?
Q3: How does this compound's mechanism differ from that of Amantadine?
Since explicit protocols are not available in the search results, here is a logical workflow to develop and troubleshoot your own lab protocols, based on the mechanistic information.
Diagram: Workflow for Developing a this compound Lab Protocol. This chart outlines a step-by-step approach to establish and troubleshoot a standardized experimental procedure.
While specific data for tromantadine is unavailable, the table below outlines the core components of batch consistency testing based on standard pharmaceutical development practices. This framework can guide your experimental design.
| Testing Category | Key Parameters | Typical Methods & Considerations |
|---|---|---|
| Identity & Purity | Chemical structure, related substances, impurities | HPLC/UPLC, NMR, Mass Spectrometry |
| Assay & Content | Potency, dosage uniformity | Reference standard calibration, dose content uniformity testing |
| Physicochemical Properties | Appearance, solubility, crystal form, particle size | Microscopy, Dynamic Light Scattering (DLS), XRPD |
| Stability | Degradation under stress (heat, light, humidity), shelf-life | Forced degradation studies, real-time/accelerated stability studies |
| Performance | Dissolution rate, bioavailability | In vitro dissolution testing, in vivo pharmacokinetic studies |
A study on Advair Diskus demonstrated that batch-to-batch pharmacokinetic variability can be substantial enough to cause bio-inequivalence, highlighting the critical need for robust testing protocols that account for this variance [1].
To develop the detailed methodologies you require, consider these approaches:
The following diagram outlines a generalized, high-level workflow for designing a batch consistency study, which you can adapt for this compound.
What is tromantadine's primary mechanism of action? this compound is an antiviral agent that interacts with model phospholipid membranes. Evidence suggests it raises the bilayer to hexagonal phase transition temperature of synthetic phosphatidylethanolamines and is less disruptive to phospholipid packing than other agents like amantadine. This action is theorized to help stabilize the bilayer phase of membranes, potentially preventing viral fusion with the host plasma membrane, which is crucial for viruses like Herpes simplex [1].
Against which viruses is this compound known to be active? this compound is historically used in the treatment of skin infections caused by Herpes simplex and Herpes zoster viruses [2] [3]. More recent in vitro studies have also indicated that this compound can inhibit the growth of SARS-CoV-2 in cultured human epithelial cells [4].
Are there any documented drug-drug interaction studies for this compound? The available DrugBank entry for this compound lists its drug interactions as "Not Available" [2]. The search results did not yield any specific clinical or preclinical studies investigating its interactions with other antiviral agents.
The table below summarizes the key available data on this compound from the scientific literature.
| Property | Available Data | Source / Context |
|---|---|---|
| Chemical Formula | C16H28N2O2 |
DrugBank [2] |
| Mechanism of Action | Interaction with & stabilization of model phospholipid membranes; potential inhibition of viral fusion. | Biosci Rep (1987) [1] |
| Known Antiviral Activity | Herpes simplex virus (HSV), Herpes zoster, SARS-CoV-2 (in vitro). | DrugBank & COVID (2022) [2] [4] [3] |
| Reported Drug Interactions | No specific data found in search results. | DrugBank [2] |
| In Vitro Anti-SARS-CoV-2 Protocol | Infection of ACE2-A549/Vero E6 cells; antiviral mixed with virus; activity read via immunostaining/plaque assay. | COVID (2022) [4] |
For researchers looking to establish baseline assays for this compound, here are methodologies from recent studies.
This protocol is adapted from a 2022 study that demonstrated this compound's activity against SARS-CoV-2 [4].
This experimental workflow can be visualized as follows:
This outlines the approach from a foundational study comparing this compound with amantadine [1].
The fundamental difference between tromantadine and acyclovir lies in their mechanisms of action, which is a key consideration for research and development.
This compound's action targets the early stages of the viral lifecycle, specifically viral entry. Its mechanism is multifaceted:
Supporting Experimental Evidence: A 1990 study investigated this compound's effect on HSV-1 replication and syncytium formation. The methodology and key findings are summarized below [3]:
This mechanism can be visualized as follows:
Acyclovir is a nucleoside analog that acts as a chain terminator during viral DNA replication.
Supporting Experimental Evidence: The clinical efficacy and mechanism of acyclovir are well-established. Key methodological insights from early research include [5]:
The mechanism of acyclovir is summarized in the pathway below:
The comparative efficacy of this compound and acyclovir is supported by randomized controlled trials. The following table outlines the methodologies of two key clinical studies.
| Trial Parameter | Diezel et al. (1993) [7] | Ostheimer et al. (1989) [8] |
|---|---|---|
| Design | Double-blind, randomized | Double-blind, randomized |
| Participants | 198 patients with recurrent herpes orofacialis | 119 patients with recurrent herpes orofacialis |
| Interventions | This compound HCl gel vs. Aciclovir cream | This compound gel vs. Aciclovir cream |
| Treatment Duration | Up to 5 days | Up to 5 days |
| Primary Outcome Measures | Course of vesicle eruptions; duration until incrustation; symptoms (burning, tension, pain) | Subjective symptoms (itching, burning, etc.); objective criteria (vesicular stage duration, abortive lesions) |
| Key Result | Demonstrated equivalence between this compound and aciclovir. Global efficacy and tolerability rated "good" or "very good" in >80% of cases. | Showed no differences between medication groups. Emphasized that early application is critical for success, regardless of the agent. |
Based on the available data, here are key points for researchers to consider:
The adamantane moiety represents one of the most successful hydrocarbon scaffolds in medicinal chemistry, serving as the structural backbone for numerous therapeutic agents across diverse clinical applications. Since the initial discovery of anti-influenza properties in a simple C₁₀H₁₅ alkyl residue-bearing primary amine in 1964, adamantane derivatives have expanded into multiple therapeutic areas including antiviral therapy, neurological disorders, and metabolic diseases [1]. The symmetrical, polycyclic "lipophilic bullet" structure of adamantane contributes not only to enhanced molecular rigidity and lipophilicity but also improves pharmacokinetic properties by increasing membrane permeability and metabolic stability [1] [2]. The strategic incorporation of adamantane into pharmacophores has proven particularly valuable for central nervous system (CNS) targeting, as its lipophilic nature enhances blood-brain barrier penetration [1] [3].
The evolution of adamantane-based pharmaceuticals represents a fascinating case study in drug repurposing and medicinal chemistry optimization. What began with simple aminoadamantanes like amantadine has expanded to include derivatives with diverse mechanisms and applications, from ion channel modulation to enzyme inhibition [1] [2]. This comprehensive analysis examines tromantadine within the broader context of adamantane derivatives, focusing on comparative mechanisms, experimental data, and clinical applications to provide researchers and drug development professionals with evidence-based insights for future therapeutic design.
Table 1: Clinical applications and therapeutic profiles of major adamantane derivatives
| Derivative | Primary Indications | Mechanism of Action | Administration Route | Key Clinical Features |
|---|---|---|---|---|
| This compound | Herpes simplex virus infections [4] | Inhibits viral penetration & uncoating; alters host cell membrane [4] [5] | Topical gel [4] | Similar efficacy to acyclovir; early and late viral replication inhibition [4] |
| Amantadine | Influenza A, Parkinson's disease [1] [2] | M2 ion channel inhibition; NMDA receptor modulation [1] | Oral [2] | Original adamantane antiviral; now limited by resistant influenza strains [1] |
| Rimantadine | Influenza A prophylaxis and treatment [1] [2] | M2 ion channel inhibition [1] | Oral [2] | Similar to amantadine with possibly better tolerance [1] |
| Memantine | Moderate to severe Alzheimer's disease [1] [2] | Non-competitive NMDA receptor antagonist [1] | Oral [2] | Only approved adamantane derivative for Alzheimer's disease [1] |
| Adapalene | Acne vulgaris [1] [2] | Retinoid receptor modulation [1] | Topical hydrogel [1] | Adamantane-containing retinoid for dermatological use [1] |
| Saxagliptin/Vildagliptin | Type 2 diabetes [1] [2] [3] | DPP-4 enzyme inhibition [1] [3] | Oral [2] | Adamantane-based diabetes treatments; potential neuroprotective effects [3] |
The clinical applications of adamantane derivatives demonstrate remarkable diversity, spanning antiviral therapeutics, neurological disorders, and metabolic diseases. This compound occupies a specific niche as a topical antiviral for herpes simplex virus, distinguishing itself from other adamantane-based antivirals like amantadine and rimantadine that target influenza A and are administered orally [4] [2]. The therapeutic evolution of adamantane derivatives reveals a strategic expansion from antiviral applications toward neurological disorders (memantine), dermatological conditions (adapalene), and metabolic diseases (saxagliptin, vildagliptin) [1] [2]. This diversification underscores the versatility of the adamantane scaffold in addressing disparate medical conditions through targeted structural modifications.
Recent research has uncovered potential novel applications for existing adamantane derivatives. This compound and its analogs have demonstrated anti-tumor activity in preclinical investigations, suggesting possible expansion into oncology [6]. Similarly, the DPP-4 inhibitors saxagliptin and vildagliptin have shown neuroprotective properties in diabetic models with cognitive impairment, indicating potential applications beyond glycemic control [3]. These emerging applications highlight the continuing therapeutic potential of adamantane-based compounds and opportunities for drug repurposing initiatives that leverage the unique pharmacological properties of this molecular scaffold.
This compound exhibits a multimodal antiviral mechanism that distinguishes it from other adamantane derivatives. Its primary action involves inhibition of both viral penetration and uncoating processes, effectively blocking herpes simplex virus at early stages of replication [4] [5]. This compound achieves this through a dual approach: directly binding to viral glycoproteins essential for fusion with host cell membranes, and simultaneously altering host cell membrane properties including fluidity and permeability [5]. This creates an unfavorable environment for viral entry, providing a complementary mechanism not observed in simpler adamantane derivatives like amantadine. Additionally, this compound demonstrates immunomodulatory capabilities by enhancing activity of immune cells such as macrophages and natural killer cells, while its anti-inflammatory properties help mitigate symptoms associated with viral infections [5].
Table 2: Comparative mechanisms of action across adamantane derivatives
| Derivative | Primary Molecular Target | Cellular Pathway | Biological Consequences | Unique Mechanistic Features |
|---|---|---|---|---|
| This compound | Viral glycoproteins; host cell membrane [4] [5] | Viral entry pathway | Inhibition of viral penetration and uncoating [4] | Host-directed activity; membrane fluidity alteration [5] |
| Amantadine | Influenza A M2 ion channel [1] | Viral replication | Inhibition of viral uncoating and replication [1] | Specific ion channel blockade; resistance common [1] |
| Memantine | NMDA receptors [1] | Glutamatergic signaling | Non-competitive NMDA receptor antagonism [1] | Use-dependent channel blockade; neurological protection |
| Saxagliptin/Vildagliptin | Dipeptidyl peptidase-4 (DPP-4) [1] [3] | GLP-1 inactivation pathway | Increased incretin activity; improved glucose homeostasis [3] | Enzyme inhibition; indirect hormonal modulation |
The remarkable functional diversity of adamantane derivatives stems from strategic structural modifications to the core adamantane scaffold. The parent adamantane molecule serves as a rigid hydrophobic backbone that influences orientation of pharmacophoric elements and enhances membrane permeability [1]. In this compound, the adamantane moiety connects to a 2-(2-(dimethylamino)ethoxy)acetamide group, creating an ampliphilic character essential for its membrane-interacting properties [4] [5]. This structural configuration differs significantly from the simpler amine-bearing amantadine and rimantadine, which primarily function as viral ion channel inhibitors [1].
The mechanistic evolution from early adamantane derivatives to contemporary compounds reveals a strategic shift from direct viral targeting to host system modulation. While amantadine and rimantadine directly inhibit viral M2 ion channels, and this compound targets both viral and host membrane interactions, memantine and the DPP-4 inhibitors exert their effects primarily through modulation of host physiological systems—neurotransmission and glucose homeostasis, respectively [1] [3]. This progression demonstrates how structural modifications to the adamantane core enable engagement with increasingly complex host biological systems, expanding therapeutic applications beyond infectious diseases to chronic conditions affecting neurological and metabolic functions.
Table 3: Experimental and clinical efficacy data for adamantane derivatives
| Derivative | Experimental Model | Efficacy Outcomes | Comparative Performance | Reference |
|---|---|---|---|---|
| This compound | Randomized double-blind trial vs. aciclovir [4] | Effective against herpes simplex virus | Similar performance to aciclovir [4] | [4] |
| This compound | In vitro antitumor assays [6] | Concentration-dependent tumor growth inhibition | Broader therapeutic potential beyond antiviral use [6] | [6] |
| New Adamantane Derivatives | Diabetic mice with cognitive impairment [3] | Improved memory performance; reduced neuroinflammation | Similar efficacy to DPP-4 inhibitors [3] | [3] |
| Memantine | Clinical trials for Alzheimer's [1] | Symptomatic benefits in moderate to severe stages | Approved by FDA and EMA for Alzheimer's [1] | [1] |
| Amantadine | Influenza A treatment [1] | Initial high efficacy against Influenza A | Now limited due to resistant strains [1] | [1] |
The pharmacokinetic properties of adamantane derivatives vary significantly based on their structural modifications and administration routes. This compound is formulated as a topical gel for herpes infections, resulting in localized delivery with minimal systemic exposure [4]. In contrast, orally administered adamantane derivatives like memantine and saxagliptin achieve systemic distribution, with memantine particularly benefiting from the lipophilic nature of the adamantane moiety that enhances blood-brain barrier penetration [1] [2]. Recent studies investigating novel adamantane derivatives in diabetic mice with cognitive impairment have demonstrated favorable central nervous system bioavailability, with measurable effects on neuroinflammatory markers and cognitive performance [3].
The safety and tolerance profiles across adamantane derivatives reflect their distinct molecular targets and applications. This compound's topical administration minimizes systemic adverse effects, primarily causing localized reactions in a small percentage of users [4]. Orally administered adamantane derivatives exhibit class-specific side effects: memantine is generally well-tolerated with transient dizziness being most common, while the DPP-4 inhibitors demonstrate excellent safety profiles conducive to long-term diabetes management [2]. The established adamantane derivatives share a generally favorable therapeutic index, contributing to their clinical viability across diverse patient populations from herpes sufferers to Alzheimer's patients.
The evaluation of adamantane derivatives employs standardized experimental methodologies that enable direct comparison of efficacy and mechanism across compounds. For antiviral assessment, internalization assays provide quantitative measurement of cellular uptake and trafficking. In a representative study examining K1 protein internalization (relevant to adamantane mechanisms), researchers incubated cells expressing target proteins with specific antibodies (e.g., M1 anti-FLAG) for 1 hour at 4°C, allowing surface receptor binding without internalization [7]. Following washes to remove unbound antibody, cells were incubated at 37°C for varying durations to permit internalization, then surface-bound antibody was removed using PBS-EDTA washes [7]. The amount of internalized antibody was quantified via sandwich ELISA with HRP-coupled detection antibodies measuring absorbance at 405nm [7].
For cellular efficacy studies, particularly those examining antiviral or antitumor properties, researchers employ standardized viability and replication assays. In this compound antitumor investigations, compounds were evaluated against various cancer cell lines with efficacy compared to positive controls like cyclophosphamide [6]. These assays typically measure concentration-dependent growth inhibition using colorimetric (MTT) or fluorescent viability markers, with half-maximal inhibitory concentration (IC₅₀) values calculated through dose-response curves. For in vivo studies, such as those evaluating novel adamantane derivatives in diabetic mice with cognitive impairment, researchers utilize behavioral tests including Y-maze, novel object recognition, and passive avoidance tests to quantify memory improvement, complemented by molecular analyses of inflammatory markers and gene expression in brain tissues [3].
Advanced computational approaches have become invaluable for predicting adamantane derivative interactions with biological targets. Molecular docking studies enable virtual screening of compound libraries against protein targets such as SARS-CoV-2 main protease (Mpro), with binding energies (ΔGbind) calculated to predict interaction strength [8]. These in silico methods typically involve preparation of protein structures (removing water molecules, adding hydrogens, assigning charges) and ligand optimization (energy minimization using molecular mechanics force fields), followed by docking simulations that generate binding pose ensembles ranked by scoring functions [8].
Molecular dynamics (MD) simulations extend beyond static docking by modeling temporal evolution of adamantane derivative interactions with their targets. Representative protocols include solvating the protein-ligand complex in explicit water molecules, adding counterions to achieve physiological salinity, energy minimization to remove steric clashes, and gradual heating to reach simulation temperature (typically 310K) before production runs of 50-100 nanoseconds [8]. These simulations generate trajectories analyzed for root-mean-square deviation (RMSD), binding site interactions, and binding free energies using methods like MM-PBSA/GBSA, providing dynamic insight into adamantane derivative mechanisms not obtainable through experimental approaches alone [8].
The structure-activity relationships observed across adamantane derivatives provide crucial insights for rational drug design. The adamantane core serves as a versatile molecular scaffold that confers favorable physicochemical properties including enhanced lipophilicity and metabolic stability [1]. Strategic modifications at specific positions on the adamantane structure enable fine-tuning of target engagement and pharmacological properties. For instance, this compound's extended side chain compared to amantadine facilitates its unique membrane-targeting mechanism and broader antiviral spectrum [4] [5]. Similarly, the integration of adamantane into DPP-4 inhibitors like saxagliptin and vildagliptin optimizes their enzyme binding characteristics while maintaining favorable pharmacokinetic profiles [3].
Recent research on novel adamantane derivatives has revealed exciting structure-function correlations that inform future development. Studies demonstrate that specific adamantane modifications can enhance blood-brain barrier penetration for neurological applications, while other structural variations optimize enzyme inhibition potency for metabolic diseases [3]. The emerging understanding of how adamantane modifications influence not just target binding but also immunomodulatory properties and anti-inflammatory effects opens new avenues for therapeutic innovation [3]. These findings validate adamantane as a privileged scaffold in medicinal chemistry with continuing potential for addressing unmet medical needs through rational design approaches.
The following diagram illustrates key experimental methodologies used in evaluating adamantane derivatives:
Figure 1: Experimental workflow for evaluating adamantane derivatives, integrating in vitro, in silico, and in vivo approaches.
The comprehensive comparison of this compound with other adamantane derivatives reveals both shared characteristics and distinctive features that define their respective therapeutic applications. This compound occupies a unique niche with its dual mechanism targeting both viral components and host cell membranes, differentiating it from simpler adamantane-based antivirals [4] [5]. The topical administration of this compound for herpes infections contrasts with systemic delivery of other adamantane derivatives, resulting in distinct pharmacokinetic and safety profiles [4]. Despite their structural similarities, adamantane derivatives demonstrate remarkable functional diversity, spanning antiviral, neurological, metabolic, and dermatological applications through strategic molecular modifications [1] [2].
The table below summarizes the key properties of tromantadine and idoxuridine based on the search results.
| Feature | This compound | Idoxuridine |
|---|---|---|
| Mechanism of Action | Inhibits viral entry/fusion into host cells [1] [2] | Competitive inhibition of viral DNA synthesis; incorporated into DNA, causing chain termination [3] |
| Chemical Class | Adamantane derivative [1] | Nucleoside analogue [3] |
| Primary Formulation | Topical [2] | Topical (ointment or solution) [3] |
| Historical & Current Status | Developed for herpes simplex skin infections [1]; mentioned in current formularies [2] | First successful topical antiviral for herpes simplex keratitis (1962) [3]; usage largely superseded by newer agents (e.g., acyclovir, ganciclovir) [3] |
| Efficacy & Use Cases | Used for skin infections caused by herpes simplex virus [1] | Effectively treated epithelial herpes simplex keratitis; associated with toxicity (superficial punctate keratopathy, conjunctivitis) [3] |
| Key Experimental Findings | Recognized for potent antiviral activity against herpes simplex virus [1] | As the first antiviral, its efficacy in treating human herpes simplex keratitis established the principle of antiviral therapy [3] |
For researchers, understanding the distinct mechanisms and experimental evidence for each drug is crucial.
For a rigorous, head-to-head comparison of this compound and idoxuridine, the following experimental protocol could be employed. The workflow for this proposed study is outlined in the diagram below.
Key Experimental Components:
The comparison reveals that this compound and idoxuridine represent two different generations and strategies in antiviral therapy. Idoxuridine was a pioneering nucleoside analogue but is now primarily of historical interest due to its toxicity profile. This compound, with its unique adamantane-based mechanism, may offer an alternative pathway for inhibition, particularly against viruses entering via membrane fusion.
Future research should focus on:
The following table summarizes the key findings from the clinical trials identified in the search results. Please note that these are from individual studies, not a meta-analysis.
| Trial Focus | Comparison | Key Efficacy Findings | Safety/Tolerance Findings | Source (Trial Details) |
|---|---|---|---|---|
| Treatment of recurrent herpes orofacialis [1] | This compound vs. Aciclovir (n=119) | No significant difference in healing process, abortive lesions, or new lesions. Early application of treatment was critical for success. [1] | Rated "very good" or "good" by >83% of patients and doctors in both groups. [1] | Randomized, double-blind trial (1989) |
| Treatment of herpes simplex [2] | This compound HCl vs. Placebo (n=20 for therapeutic arm) | Significant therapeutic effect in the therapeutic trial; good prophylactic effect in an open study. [2] | No side effects in double-blind trial; 2 patients developed eczematous lesions during long-term prophylactic use. [2] | Randomized, double-blind trial & open prophylactic study (1983) |
Here are the methodologies for the key clinical trials cited above.
1. Randomized Double-Blind Trial of this compound vs. Aciclovir (1989) [1]
2. This compound Hydrochloride Therapeutic and Prophylactic Trial (1983) [2]
The diagrams below illustrate the workflow of the clinical trials and the current state of the available evidence.
A specific market analysis report titled "this compound (CAS 53783-83-8) Industry Research 2025: Global and Regional Market Trends 2019-2024 and Forecast to 2029" is available for purchase [1].
This report seems to contain the type of structured data you require, as it promises insights into the following areas [1]:
Since this is a commercial report, the detailed quantitative data and structured tables you need are behind a paywall and cannot be summarized here.
For researchers and scientists, a key differentiator is how a drug works. This compound has a unique mechanism of action compared to other common anti-herpes agents, particularly nucleoside analogs. The table below summarizes this comparison based on scientific literature.
| Antiviral Agent | Primary Mechanism of Action | Primary Clinical Use/Target |
|---|---|---|
| This compound | Inhibits viral penetration and fusion with the host cell membrane; stabilizes the bilayer phase of membranes [2] [3] [4]. | Herpes simplex virus (HSV) infections [5]. |
| Aciclovir, Valaciclovir, Penciclovir, Famciclovir | Nucleoside analogs that inhibit viral DNA synthesis/replication; act as DNA chain terminators [3] [4]. | Herpesvirus infections (HSV, VZV) [4]. |
| Docosanol | Inhibits fusion between the viral envelope and the plasma membrane [3] [4]. | Herpes labialis (cold sores) [3] [4]. |
| Foscarnet | Pyrophosphate analog that directly inhibits viral DNA polymerase [4]. | Herpesvirus infections (typically for resistant strains) [4]. |
The following diagram illustrates the key stages of the herpesvirus lifecycle and where these different classes of antiviral agents, including this compound, exert their inhibitory effects.
The unique mechanism of this compound was elucidated in a 1987 comparative study. The key methodological approach involved using model phospholipid membranes to observe how the drug interacts with lipid bilayers [2].
The available public information is strong on scientific mechanism but lacks the commercial data you need. To build a comprehensive comparison guide, I suggest you:
This compound is an antiviral medication used primarily for the treatment of infections caused by the Herpes Simplex Virus (HSV) [1] [2]. Its mechanism is distinct from many other antivirals and involves multiple steps to inhibit viral replication early in its lifecycle [1].
The table below summarizes its known characteristics based on available data:
| Feature | Description |
|---|---|
| Drug Class | Adamantane derivative [1]. |
| Primary Indications | Herpes simplex virus (HSV) infections [1] [2]. |
| Mechanism of Action | Multifaceted: inhibits viral fusion with the host cell membrane; alters host membrane fluidity; exhibits immunomodulatory and anti-inflammatory effects [1]. |
| Available Formulations | Topical gel [2]. |
| Cost-Effectiveness Data | Not identified in the available literature. |
This multifaceted mechanism can be visualized in the following pathway:
While a direct cost comparison is not available, contrasting this compound with other antiviral classes highlights key therapeutic differences. The following table compares drugs based on their mechanisms, indications, and available economic evidence.
| Antiviral / Class | Primary Mechanism of Action | Key Indications | Cost-Effectiveness Evidence |
|---|---|---|---|
| This compound | Inhibits viral fusion & alters host cell membrane (Herpesvirus-specific) [1]. | Herpes Simplex Virus (HSV) [1] [2]. | Not available in searched literature. |
| M2 Ion Channel Inhibitors (e.g., Amantadine) | Blocks M2 proton channel, preventing viral uncoating (Influenza A only) [3]. | Influenza A (now largely obsolete due to resistance) [3]. | Not covered in recent reviews. |
| Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir) | Inhibits neuraminidase enzyme, preventing viral release from host cells [3]. | Influenza A and B [3]. | Yes; compared against each other and placebo. Oseltamivir can be cost-effective but varies by setting [4] [5]. |
| Polymerase Inhibitors (e.g., Baloxavir) | Inhibits cap-dependent endonuclease, blocking viral mRNA synthesis [4] [3]. | Influenza A and B [4]. | Yes; associated with reduced complications and favorable cost-effectiveness profiles in certain scenarios [4] [6]. |
The lack of Tromantade cost-effectiveness data in the literature is likely due to several factors:
To conduct your own comparative analysis, consider these approaches:
The table below summarizes the documented antiviral activity of this compound against different viral families.
| Viral Family / Specific Virus | Demonstrated Activity | Key Findings / Proposed Mechanism |
|---|
| Herpesviridae (Herpes Simplex Virus - HSV) | Yes [1] [2] | Historically used against herpes infections; proposed to inhibit viral entry by stabilizing the phospholipid bilayer of host cell membranes, preventing viral fusion [2]. | | Coronaviridae (SARS-CoV-2) | Yes (In vitro) [3] | Inhibits viral growth in cultured human epithelial cells. The exact molecular target for its anti-coronavirus activity is not yet firmly established [3]. | | Influenza A Virus | Information Missing | While other adamantanes like amantadine and rimantadine are known influenza A M2 ion channel blockers, direct experimental data for this compound against current influenza strains was not found in the search results [4]. |
For the most promising and recently studied application, here are the experimental details for this compound's activity against SARS-CoV-2.
1. In Vitro Antiviral Assay against SARS-CoV-2 [3]
2. Investigation of Mechanism of Action against Herpesviruses [2]
The following diagram synthesizes the proposed mechanisms of action for this compound based on the experimental data, illustrating how it may target different stages of the viral life cycle depending on the virus.
The available data highlights several areas where information on this compound is lacking, which could guide future research:
The table below summarizes how this compound compares to other well-characterized viral fusion inhibitors based on available literature.
| Inhibitor | Primary Target / Mechanism | Virus Target | Developmental Stage |
|---|---|---|---|
| This compound | Stabilizes the host cell membrane (bilayer); inhibits viral entry and late-stage assembly/release [1]. | Herpes Simplex Virus (HSV) | Investigational (Old studies from 1980s) [1] |
| HR2-derived Peptides (e.g., EK1 for CoVs, T20 for HIV) | Binds to viral HR1 domain, preventing formation of the six-helix bundle (6-HB) essential for fusion [2] [3] [4]. | HIV, SARS-CoV-2 and other coronaviruses | T20 (Enfuvirtide): Approved for HIV [3]. EK1: Preclinical/Phase I for pan-coronavirus use [4]. | | Anchor Inhibitors (e.g., VIRIP derivatives) | Targets the viral Fusion Peptide (FP) [2]. | HIV-1 | VIR576: Evaluated in Phase I clinical trials [2]. | | Monoclonal Antibodies (e.g., PRO 140) | Binds to host co-receptor (CCR5), blocking viral attachment [3]. | HIV-1 (CCR5-tropic) | Approved for HIV treatment [3]. |
Here are the experimental methodologies and key findings for this compound and other fusion inhibitors from the scientific literature.
The diagram below outlines a generalized experimental workflow for characterizing a viral fusion inhibitor, synthesizing the protocols from the search results.
Based on the search findings, here are suggestions for your continued investigation: